

Carnitine Acetyltransferase: A Pivotal Regulator at the Crossroads of Cellular Metabolism

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Compound of Interest

Compound Name: Carnitine acetyltransferase

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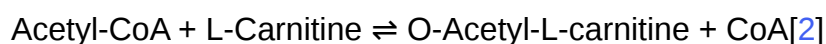
Abstract

Carnitine O-acetyltransferase (CrAT), encoded by the CRAT gene, is a critical mitochondrial and peroxisomal enzyme that catalyzes the reversible transfer of acetyl groups between coenzyme A (CoA) and L-carnitine. This function positions CrAT as a master regulator of the mitochondrial acetyl-CoA/CoA ratio, a central node in cellular energy metabolism. By buffering the acetyl-CoA pool, CrAT facilitates metabolic flexibility, enabling a seamless switch between glucose and fatty acid oxidation. It plays a crucial role in preventing the accumulation of excess acetyl-CoA, which can inhibit key enzymes like pyruvate dehydrogenase (PDH), thereby linking fatty acid metabolism directly to glucose utilization and insulin sensitivity. Emerging evidence also highlights a novel role for CrAT in shuttling mitochondrial acetyl units to the cytosol for histone acetylation and lipogenesis, implicating it in epigenetic regulation and anabolic processes. Dysregulation of CrAT activity is associated with metabolic inflexibility, insulin resistance, and has been identified as a potential therapeutic target for metabolic diseases such as type 2 diabetes and obesity. This guide provides a comprehensive overview of CrAT's function, its interaction with major metabolic pathways, quantitative kinetic and expression data, detailed experimental protocols, and visual diagrams of its core functions and related workflows.

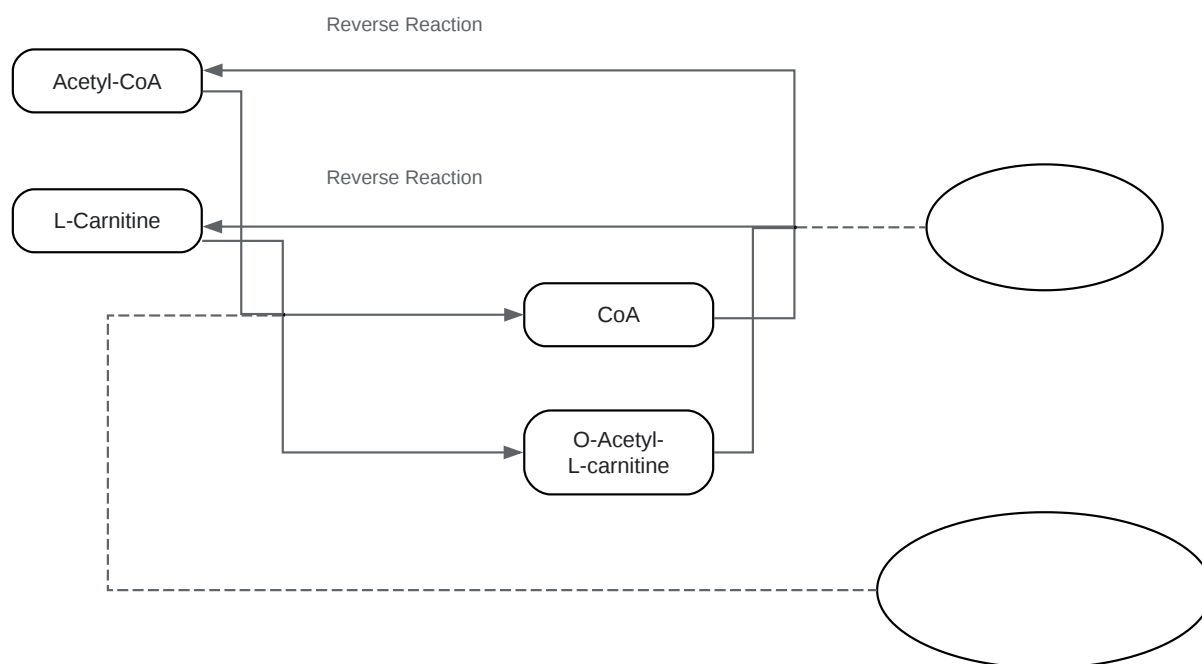
Core Function and Enzymatic Mechanism

Carnitine O-acetyltransferase (EC 2.3.1.7) is a member of the carnitine acyltransferase family, which also includes carnitine palmitoyltransferase I and II (CPT1, CPT2) and carnitine octanoyltransferase (CROT).[1] While the CPT enzymes are specific for long-chain fatty acids, CrAT shows a strong preference for short-chain acyl groups, primarily acetyl groups. The enzyme is found in several subcellular compartments, including the mitochondrial matrix, peroxisomes, and the endoplasmic reticulum, reflecting its diverse metabolic roles.[2][3]

The core function of CrAT is to catalyze the following reversible reaction:



This reaction is highly reversible and crucial for maintaining the balance between free CoA and acetylated CoA.[4] The catalytic mechanism hinges on a critical histidine residue, His343, located in the active site.[2] His343 acts as a general base, deprotonating either the hydroxyl group of carnitine or the thiol group of CoA to facilitate a nucleophilic attack on the acetyl group of the corresponding substrate.[2] Structural studies have revealed that the active site is located within a tunnel at the interface of the enzyme's two domains, with carnitine and CoA binding at opposite ends.[5]



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Core reaction catalyzed by **Carnitine Acetyltransferase (CrAT)**.

Interaction with Other Metabolic Pathways

CrAT's ability to modulate the acetyl-CoA/CoA ratio allows it to influence a wide array of metabolic networks.

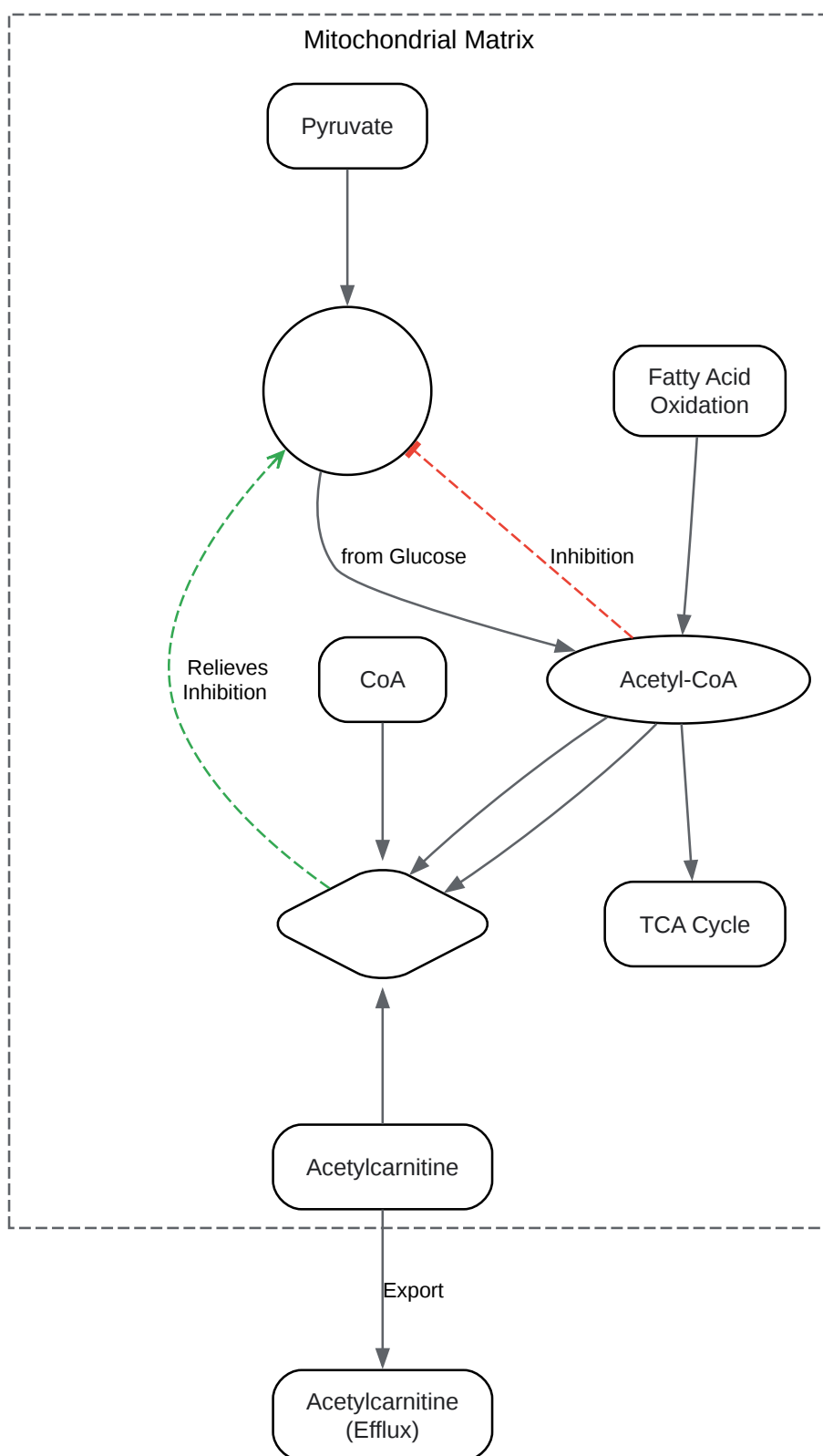
Fatty Acid and Glucose Metabolism: The Hub of Metabolic Flexibility

Metabolic flexibility is the capacity of a cell to adapt fuel oxidation to fuel availability. CrAT is a cornerstone of this process. Under conditions of high fatty acid oxidation (e.g., fasting), a large amount of acetyl-CoA is produced. When the rate of acetyl-CoA production exceeds the oxidative capacity of the Tricarboxylic Acid (TCA) cycle, acetyl-CoA accumulates. This accumulation inhibits the pyruvate dehydrogenase (PDH) complex, the gatekeeper enzyme that converts pyruvate (from glycolysis) into acetyl-CoA.

CrAT acts as a "relief valve" by converting this excess mitochondrial acetyl-CoA into acetylcarnitine.[6] Acetylcarnitine can then be exported from the mitochondria, thereby lowering the acetyl-CoA/CoA ratio and relieving the inhibition on PDH. This allows for the simultaneous oxidation of glucose even when fatty acids are the primary fuel source, a key feature of metabolic health.[7] In muscle-specific CrAT knockout mice, this buffering capacity is lost, leading to compromised glucose tolerance and metabolic inflexibility.[8]

The Tricarboxylic Acid (TCA) Cycle

The TCA cycle is the central engine of cellular respiration, fueled by acetyl-CoA. CrAT's role in buffering the acetyl-CoA pool directly impacts TCA cycle flux. During periods of high energy demand, such as exercise, acetylcarnitine can act as a ready reserve of acetyl groups, which are converted back to acetyl-CoA by CrAT to maintain a high rate of TCA cycle activity and ATP production.[9] Conversely, when energy supply exceeds demand, CrAT shunts acetyl groups away from the TCA cycle into the acetylcarnitine pool, preventing mitochondrial overload.



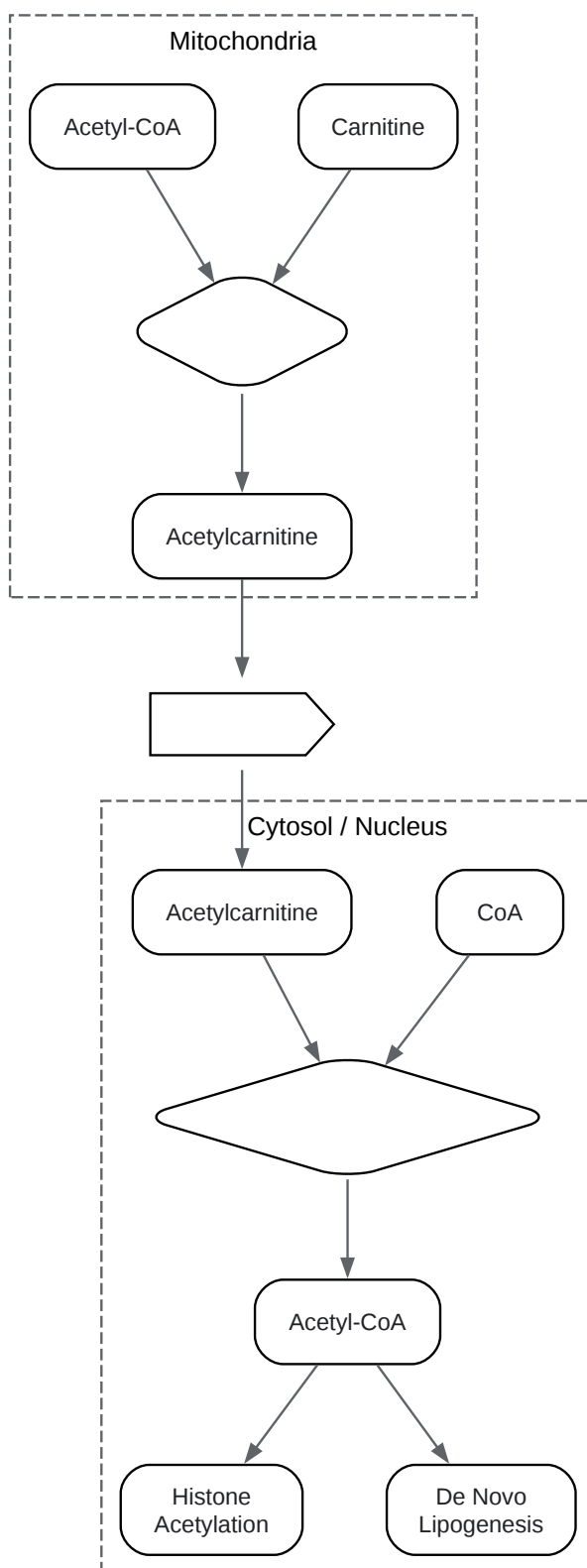
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CrAT buffers mitochondrial acetyl-CoA, regulating PDH and TCA cycle flux.

Cytosolic Acetyl-CoA Metabolism: Epigenetics and Lipogenesis

While acetyl-CoA is generated in the mitochondria, it is also required in the nucleus and cytosol for crucial anabolic processes like de novo lipogenesis (fatty acid synthesis) and histone acetylation. Since mitochondrial membranes are impermeable to acetyl-CoA, cells typically use the citrate shuttle, where mitochondrial citrate is exported and converted to cytosolic acetyl-CoA by ATP-citrate lyase (ACLY).

Recent studies have uncovered an alternative, CrAT-dependent pathway. Mitochondrial acetylcarnitine, produced by CrAT, can be transported to the cytosol and converted back to acetyl-CoA and carnitine. This provides a direct link between the mitochondrial acetyl-CoA pool and cytosolic biosynthetic and epigenetic processes. This pathway is particularly important in cells lacking ACLY, where it becomes a primary route for supplying the necessary acetyl units for histone acetylation and cell proliferation.



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CrAT-mediated shuttle of acetyl groups for cytosolic processes.

Data Presentation

Table 1: Kinetic Parameters of Carnitine Acetyltransferase

This table presents representative kinetic constants for CrAT from various sources. Values can vary depending on the species, tissue, purity of the enzyme, and assay conditions.

Parameter	Substrate	Species / Source	Value	Reference(s)
K _m	Acetyl-CoA	Human (recombinant)	240 μ M	
K _m	L-Carnitine	Pigeon Breast Muscle	~100 μ M (0.10 mM)	
K _m	O-Acetyl-L-carnitine	Pigeon Breast Muscle	~200 μ M (0.2 mM)	[4]
V _{max}	O-Acetyl-L-carnitine	Pigeon Breast Muscle (purified)	~160 μ mol/min/mg	[4]

Table 2: Substrate Specificity of CrAT

CrAT exhibits a strong preference for short-chain acyl-CoAs. The following data, adapted from studies on purified CrAT and mitochondrial isolates, illustrates this specificity.

Acyl-CoA Substrate (Chain Length)	Relative Activity (%)	Reference(s)
Acetyl-CoA (C2)	100%	[5]
Propionyl-CoA (C3)	~85%	
Butyryl-CoA (C4)	~60%	
Hexanoyl-CoA (C6)	~15%	
Octanoyl-CoA (C8)	< 5%	
Palmitoyl-CoA (C16)	Negligible / Inhibitory	

Table 3: Tissue Distribution and Expression of CrAT

CrAT is ubiquitously expressed but shows significantly higher levels in tissues with high metabolic rates and fatty acid oxidation capacity.

Tissue	Relative Expression Level	Subcellular Localization	Reference(s)
Skeletal Muscle	Very High	Mitochondria, ER	[2]
Heart	High	Mitochondria, ER	[2]
Liver	Moderate	Mitochondria, Peroxisomes	[1] [2]
Testis	High	Mitochondria	
Brain	Low	Mitochondria	
Kidney	Low	Mitochondria, Peroxisomes	

Experimental Protocols

Protocol 1: Spectrophotometric Assay of CrAT Activity

This protocol is based on the classic method that measures the rate of coenzyme A (CoA-SH) release from acetyl-CoA, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound (TNB) measured at 412 nm. This is adapted from methodologies cited by Seiler et al., 2014.[\[1\]](#)[\[5\]](#)

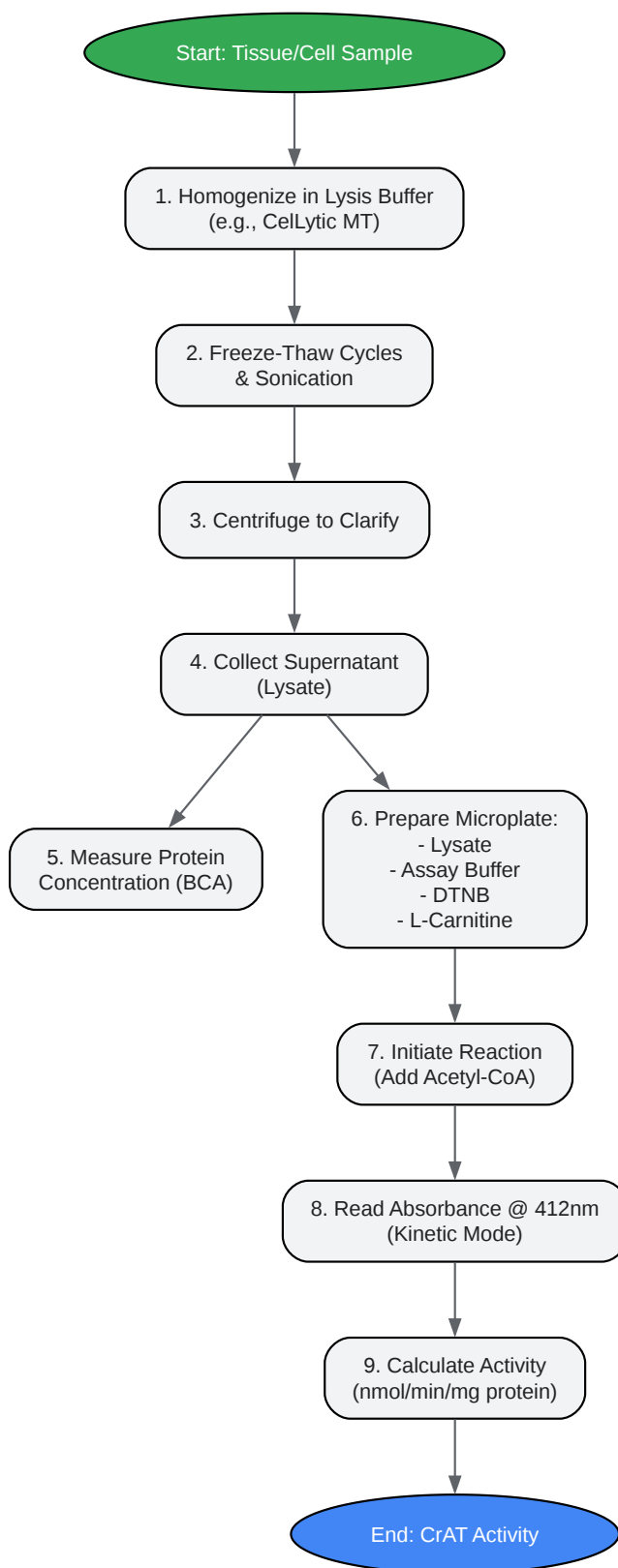
Materials:

- Tissue or cell homogenates
- CellLytic™ MT Mammalian Tissue Lysis/Extraction Reagent (or similar)
- Assay Buffer: 120 mM potassium chloride, 5 mM HEPES, pH 7.4
- DTNB solution: 10 mM in Assay Buffer
- L-Carnitine solution: 100 mM in water
- Acetyl-CoA solution: 10 mM in water
- 96-well microplate
- Spectrophotometer (plate reader) capable of reading at 412 nm

Procedure:

- Sample Preparation:
 - Harvest tissue and immediately freeze in liquid nitrogen.
 - Grind frozen tissue into a powder.
 - Homogenize the tissue powder in ice-cold CellLytic MT buffer.
 - Perform three cycles of freeze-thaw (liquid nitrogen followed by a 37°C water bath) to ensure complete lysis.
 - Sonicate the lysate briefly (e.g., 5 x 1-second pulses) on ice to shear DNA and reduce viscosity.[\[1\]](#)

- Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet debris.
- Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
- Assay Reaction:
 - Prepare a Master Mix in a microcentrifuge tube for the desired number of reactions. For each well, add:
 - 150 µL Assay Buffer
 - 20 µL DTNB solution (final concentration ~1 mM)
 - 20 µL L-Carnitine solution (final concentration ~10 mM)
 - Add 10 µL of the prepared sample lysate (containing 5-20 µg of protein) to each well of the 96-well plate.
 - Incubate the plate at 30°C for 5 minutes to pre-warm the reagents.
 - To initiate the reaction, add 10 µL of Acetyl-CoA solution (final concentration ~0.5 mM) to each well.
 - Immediately place the plate in the spectrophotometer.
- Data Acquisition and Analysis:
 - Measure the absorbance at 412 nm every 30 seconds for 10-15 minutes (kinetic mode).
 - Calculate the rate of change in absorbance ($\Delta\text{Abs}/\text{min}$).
 - Determine CrAT activity using the Beer-Lambert law, with the molar extinction coefficient of TNB at 412 nm being $13,600 \text{ M}^{-1}\text{cm}^{-1}$.
 - Normalize the activity to the protein concentration of the lysate (e.g., in nmol/min/mg protein).



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Workflow for the spectrophotometric CrAT activity assay.

Protocol 2: Chemoproteomic Profiling of Acyl-CoA Interactions (CATNIP)

This protocol outlines the principles of CATNIP (CoA/AcetylTraNsferase Interaction Profiling), a platform for the high-throughput analysis of acyl-CoA/protein interactions in native biological systems.^[5]

Principle: CATNIP is a competitive chemoproteomic method. It uses a broad-spectrum, "probe" molecule that mimics CoA and can be chemically linked to a resin for affinity purification. The native cell lysate is incubated with this probe in the presence of varying concentrations of a free "competitor" metabolite (e.g., acetyl-CoA). Proteins that naturally bind acetyl-CoA will be competed off the probe in a dose-dependent manner. The remaining proteins bound to the probe are then identified and quantified by mass spectrometry.

Workflow:

- **Lysate Preparation:** Prepare a native cell or tissue lysate under non-denaturing conditions to preserve protein-metabolite interactions.
- **Competitive Incubation:** Aliquot the lysate and incubate each aliquot with the CoA-mimicking probe alongside a dose range of the competitor acyl-CoA (e.g., 0 μ M, 10 μ M, 100 μ M, 1 mM acetyl-CoA).
- **Affinity Purification:** Use the probe's chemical handle (e.g., biotin) to pull down the probe and any bound proteins using streptavidin-coated beads. Wash extensively to remove non-specific binders.
- **On-Bead Digestion:** Elute the bound proteins or perform on-bead digestion with trypsin to generate peptides for mass spectrometry analysis.
- **LC-MS/MS Analysis:** Analyze the resulting peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins in each sample.
- **Data Analysis:**

- For each identified protein, plot its abundance versus the concentration of the competitor acyl-CoA.
- Proteins that show a dose-dependent decrease in abundance are identified as specific binders of the competitor.
- Use unbiased clustering algorithms to group proteins with similar competition profiles, revealing networks of proteins that interact with specific acyl-CoA species.

Protocol 3: Metabolic Flux Analysis Using ^{13}C -Labeled Substrates

This protocol describes a general method for tracing the metabolic fate of acetyl groups using stable isotope-labeled precursors and LC-MS/MS, allowing for the quantification of flux through CrAT-related pathways.[6]

Principle: Cells are cultured with a nutrient source containing a stable isotope, such as ^{13}C . As the cells metabolize the labeled nutrient, the ^{13}C atoms are incorporated into downstream metabolites. By measuring the mass distribution (mass isotopomers) of these metabolites, one can deduce the relative contribution of the labeled source to that metabolite pool and calculate metabolic flux rates.

Materials:

- Cell culture reagents
- Labeled substrate (e.g., [U- ^{13}C]-Glucose to label mitochondrial acetyl-CoA, or $^{13}\text{C}_2$ -Acetyl-L-carnitine to trace its direct fate)
- Extraction Solvent: 80% Methanol, ice-cold
- LC-MS/MS system with a HILIC or C18 column
- Internal standards (e.g., d_3 -acetylcarnitine)

Procedure:

- Cell Culture and Labeling:
 - Culture cells to the desired confluency (typically mid-log phase).
 - Replace the standard culture medium with medium containing the ^{13}C -labeled substrate.
 - Incubate for a time sufficient to approach isotopic steady state. This time varies by cell type and pathway but can range from a few hours to 24 hours.
- Metabolite Extraction:
 - Rapidly aspirate the medium and wash the cells with ice-cold saline.
 - Quench metabolism and extract metabolites by adding a specific volume of ice-cold 80% methanol.
 - Scrape the cells into the solvent and transfer to a microcentrifuge tube.
 - Vortex vigorously and centrifuge at maximum speed at 4°C to pellet protein and cell debris.
 - Transfer the supernatant (containing the polar metabolites) to a new tube. Add internal standards.
- Sample Preparation for LC-MS/MS:
 - Dry the metabolite extract completely using a vacuum concentrator.
 - Reconstitute the dried extract in an appropriate solvent for LC-MS analysis (e.g., 50% acetonitrile/water).
- LC-MS/MS Analysis:
 - Inject the sample onto the LC-MS/MS system.
 - Separate metabolites using a suitable chromatographic method (e.g., HILIC for polar metabolites like acetylcarnitine).

- Analyze the eluting compounds using the mass spectrometer in multiple reaction monitoring (MRM) mode or by full scan to detect the different mass isotopomers of target metabolites (e.g., acetylcarnitine m/z , $m+1$, $m+2$).
- Data Analysis:
 - Integrate the peak areas for each mass isotopomer of the metabolites of interest.
 - Correct for the natural abundance of ^{13}C .
 - The resulting Mass Isotopomer Distribution (MID) reveals the fraction of the metabolite pool that is derived from the labeled tracer.
 - Use metabolic modeling software (e.g., INCA, Metran) to fit the MIDs to a metabolic network model and calculate intracellular reaction rates (fluxes).

Conclusion

Carnitine acetyltransferase is far more than a simple housekeeping enzyme. It is a dynamic and pivotal regulator of cellular metabolism, acting as a key interface between catabolic and anabolic pathways. Its ability to buffer mitochondrial acetyl-CoA provides a mechanism for maintaining metabolic flexibility and glucose homeostasis, making it a highly attractive target for therapeutic intervention in metabolic diseases like type 2 diabetes. Furthermore, the discovery of its role in shuttling acetyl groups for epigenetic modifications opens new avenues of research into the interplay between metabolism and gene regulation. The experimental approaches detailed in this guide provide a robust toolkit for researchers to further unravel the complexities of CrAT function and its potential for drug development.

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